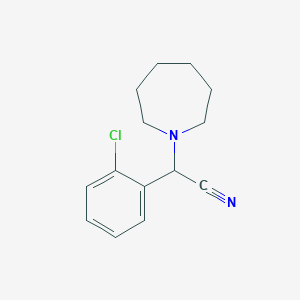![molecular formula C23H31ClN2O2 B241254 N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B241254.png)
N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide, commonly known as Memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in the 1960s, but its use as a medication did not begin until the late 1990s. Memantine is a unique medication because it targets a specific receptor in the brain, the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
作用機序
Memantine works by blocking the N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide receptor, which is involved in learning and memory. The N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide receptor is overactive in Alzheimer's disease, which can lead to neuronal damage and cell death. By blocking the N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide receptor, Memantine can reduce the amount of neuronal damage and slow the progression of the disease.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters in the brain, such as acetylcholine and dopamine. In addition, Memantine has been shown to reduce the levels of oxidative stress in the brain, which can lead to neuronal damage.
実験室実験の利点と制限
Memantine has a number of advantages for lab experiments. It is a well-characterized compound that is readily available. In addition, it has been extensively studied for its potential use in the treatment of Alzheimer's disease, which makes it a useful tool for studying the disease. However, Memantine also has some limitations for lab experiments. It is a relatively expensive compound, which can make it difficult to use in large-scale experiments. In addition, it has a relatively short half-life, which can make it difficult to maintain consistent levels in the body.
将来の方向性
There are a number of potential future directions for research on Memantine. One area of research is the potential use of Memantine in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of research is the development of new compounds that target the N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide receptor, which could lead to the development of more effective treatments for Alzheimer's disease and other neurological disorders. Finally, there is a need for further research on the long-term effects of Memantine, particularly in terms of its potential for neuroprotection.
合成法
Memantine is synthesized from 1-adamantanecarboxylic acid, which is a cyclic carboxylic acid. The first step in the synthesis involves the conversion of the carboxylic acid group to an acid chloride. This is achieved by reacting the carboxylic acid with thionyl chloride. The resulting acid chloride is then reacted with 2-chloro-N-(4-morpholinyl)ethylamine to yield the desired product, Memantine.
科学的研究の応用
Memantine has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. In addition, Memantine has been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
特性
分子式 |
C23H31ClN2O2 |
|---|---|
分子量 |
403 g/mol |
IUPAC名 |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C23H31ClN2O2/c24-20-4-2-1-3-19(20)21(26-5-7-28-8-6-26)15-25-22(27)23-12-16-9-17(13-23)11-18(10-16)14-23/h1-4,16-18,21H,5-15H2,(H,25,27) |
InChIキー |
RMGFHUQJRNTGSH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5Cl |
正規SMILES |
C1COCCN1C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241174.png)
![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)
![Isopropyl [5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241178.png)
![isopropyl [5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241179.png)
![Propyl [5-(4-tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241180.png)
![Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241183.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241187.png)
![Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B241195.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)

![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)